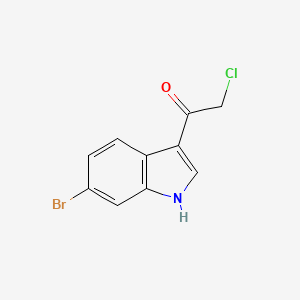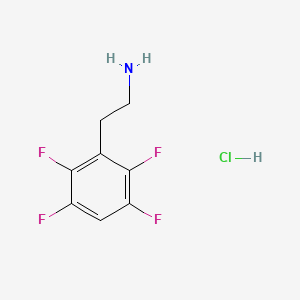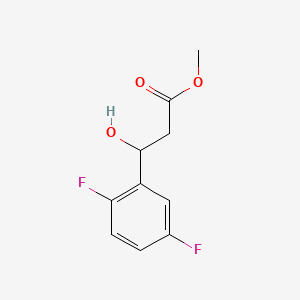![molecular formula C4H7ClF3NO B15300006 [3-(Trifluoromethyl)aziridin-2-yl]methanol hydrochloride](/img/structure/B15300006.png)
[3-(Trifluoromethyl)aziridin-2-yl]methanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Trifluoromethyl)aziridin-2-yl]methanol hydrochloride is a chemical compound with the molecular formula C4H7ClF3NO and a molecular weight of 177.5527 . This compound is characterized by the presence of a trifluoromethyl group attached to an aziridine ring, which is further connected to a methanol moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Trifluoromethyl)aziridin-2-yl]methanol hydrochloride typically involves the trifluoromethylation of aziridine derivatives. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under metal-free conditions, using reagents such as trifluoromethyl sulfonyl chloride (CF3SO2Cl) and sodium trifluoromethanesulfinate (CF3SO2Na) . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the trifluoromethylated product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and waste generation. The choice of equipment and reaction parameters is crucial to ensure the efficient and safe production of the compound.
化学反应分析
Types of Reactions
[3-(Trifluoromethyl)aziridin-2-yl]methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the aziridine ring to more stable amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aziridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl amines. Substitution reactions can result in a variety of functionalized aziridine derivatives.
科学研究应用
[3-(Trifluoromethyl)aziridin-2-yl]methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and materials with specialized properties
作用机制
The mechanism of action of [3-(Trifluoromethyl)aziridin-2-yl]methanol hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The aziridine ring can undergo ring-opening reactions, which may be crucial for its reactivity and interaction with biological molecules .
相似化合物的比较
Similar Compounds
3-Trifluoromethyl-1,2,4-triazoles: These compounds also contain a trifluoromethyl group and are used in pharmaceuticals and agrochemicals.
Trifluoromethyl-substituted pyridines: These compounds are known for their applications in medicinal chemistry and material science.
Uniqueness
[3-(Trifluoromethyl)aziridin-2-yl]methanol hydrochloride is unique due to its combination of a trifluoromethyl group and an aziridine ring. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in drug discovery highlight its significance in scientific research.
属性
分子式 |
C4H7ClF3NO |
|---|---|
分子量 |
177.55 g/mol |
IUPAC 名称 |
[3-(trifluoromethyl)aziridin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C4H6F3NO.ClH/c5-4(6,7)3-2(1-9)8-3;/h2-3,8-9H,1H2;1H |
InChI 键 |
DDWDBGWXOXYDCD-UHFFFAOYSA-N |
规范 SMILES |
C(C1C(N1)C(F)(F)F)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


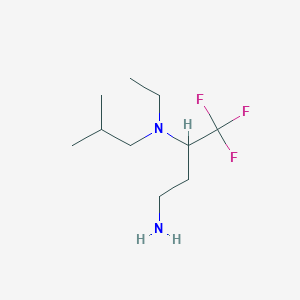
![[4-(Chloromethyl)-1,3-thiazol-2-yl]methanol hydrochloride](/img/structure/B15299927.png)


![2-[(2-Bromophenyl)amino]acetamide](/img/structure/B15299952.png)
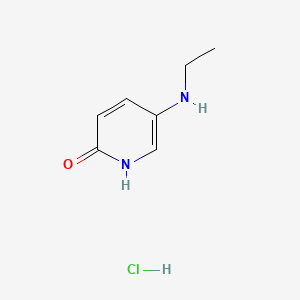
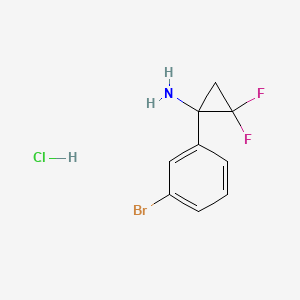
![1-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}cyclobutane-1-carboxylic acid](/img/structure/B15299981.png)
![2-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]methyl}prop-2-enoic acid](/img/structure/B15299990.png)
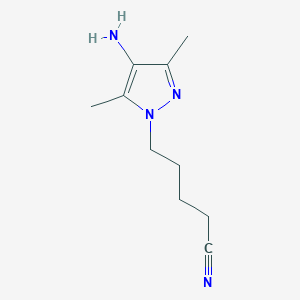
![3-bromo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B15299997.png)
